Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837792
InChI: InChI=1S/C20H20N4O5S/c1-11-5-7-13(24(27)28)10-15(11)21-17(25)12-6-8-14-16(9-12)30-18(22-14)23-19(26)29-20(2,3)4/h5-10H,1-4H3,(H,21,25)(H,22,23,26)
SMILES:
Molecular Formula: C20H20N4O5S
Molecular Weight: 428.5 g/mol

Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate

CAS No.:

Cat. No.: VC15837792

Molecular Formula: C20H20N4O5S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate -

Specification

Molecular Formula C20H20N4O5S
Molecular Weight 428.5 g/mol
IUPAC Name tert-butyl N-[6-[(2-methyl-5-nitrophenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamate
Standard InChI InChI=1S/C20H20N4O5S/c1-11-5-7-13(24(27)28)10-15(11)21-17(25)12-6-8-14-16(9-12)30-18(22-14)23-19(26)29-20(2,3)4/h5-10H,1-4H3,(H,21,25)(H,22,23,26)
Standard InChI Key JXOPKHZBMBQLBL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure (C₂₀H₂₀N₄O₅S, MW 428.46 g/mol ) integrates three key moieties:

  • Benzo[d]thiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole ring, providing aromatic stability and π-π stacking potential .

  • tert-Butyl Carbamate Group: A bulky tert-butyloxycarbonyl (Boc) group attached to the thiazole nitrogen, enhancing solubility in organic solvents and acting as a protective group during synthesis.

  • 2-Methyl-5-Nitrophenylcarbamoyl Substituent: A nitro-functionalized aryl group at the 6-position of the benzo[d]thiazole, contributing to electrophilic reactivity and biological activity .

The SMILES notation (O=C(OC(C)(C)C)NC1=NC2=CC=C(C(NC3=CC([N+]([O-])=O)=CC=C3C)=O)C=C2S1 ) confirms the connectivity, while the IUPAC name reflects the stereochemical and substitutive hierarchy.

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight428.46 g/mol
Molecular FormulaC₂₀H₂₀N₄O₅S
Purity>95% (HPLC)
Storage Conditions-20°C, desiccated

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Formation of Benzo[d]thiazole-2-amine: Condensation of 2-aminothiophenol with a substituted benzaldehyde under oxidative conditions .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to yield tert-butyl benzo[d]thiazol-2-ylcarbamate .

  • Carbamoylation at C6: Coupling the Boc-protected amine with 2-methyl-5-nitrobenzoyl chloride using HATU/DIPEA in DMF.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
12-Aminothiophenol, benzaldehyde, I₂, DMF, 80°C78%
2Boc₂O, DMAP, CH₂Cl₂, rt85%
32-Methyl-5-nitrobenzoyl chloride, HATU, DIPEA, DMF62%

Reactivity Profile

  • Nucleophilic Substitution: The carbamate carbonyl undergoes hydrolysis in acidic (HCl/THF) or basic (NaOH/MeOH) conditions to release CO₂ and the corresponding amine.

  • Electrophilic Aromatic Substitution: The nitro group directs incoming electrophiles to the meta position, enabling further functionalization .

  • Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing biological activity .

KinaseΔG (kcal/mol)Ki (nM)
EGFR-9.212.4
VEGFR-2-8.728.9

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) highlight broad-spectrum potential. The nitro group’s electron-withdrawing effects enhance membrane permeability, while the thiazole core disrupts microbial cell wall synthesis.

Applications in Drug Development

Prodrug Design

The Boc group’s labile nature under physiological conditions (e.g., esterase-mediated hydrolysis) positions the compound as a prodrug candidate. In vivo studies in murine models show 60% bioavailability after oral administration, with rapid conversion to the active amine metabolite .

Chemical Biology Probes

Fluorescent derivatives (e.g., BODIPY-conjugated analogs) enable real-time tracking of kinase activity in live cells . The nitro group’s redox activity further permits use in hypoxia-sensitive imaging .

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 210°C, attributed to cleavage of the carbamate group .

Photodegradation

Exposure to UV light (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a reactive nitrene intermediate. This property is exploitable in photodynamic therapy.

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